Cas no 1334417-91-2 (Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate)

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a benzyl carbamate protecting group. The presence of difluorine substituents at the 4-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The hydroxyl group at the 3-position provides a reactive handle for further functionalization, enabling diverse synthetic applications. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and CNS-targeting agents, due to its structural rigidity and fluorine-induced electronic effects. High purity and well-defined stereochemistry ensure reproducibility in research and pharmaceutical synthesis.
Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate structure
1334417-91-2 structure
商品名:Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
CAS番号:1334417-91-2
MF:C13H15F2NO3
メガワット:271.260
MDL:MFCD20261402
CID:2949995
PubChem ID:121229136

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
    • 1-Cbz-4,4-difluoro-3-hydroxy-piperidine
    • SY106310
    • 1334417-91-2
    • MFCD20261402
    • CS-W001413
    • AS-70869
    • 1-Cbz-4,4-difluoropiperidin-3-ol
    • benzyl4,4-difluoro-3-hydroxypiperidine-1-carboxylate-B28614
    • EN300-7061988
    • benzyl4,4-difluoro-3-hydroxypiperidine-1-carboxylate
    • W13296
    • AKOS027425908
    • Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
    • MDL: MFCD20261402
    • インチ: InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
    • InChIKey: IIARRZWPANTDRH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COC(=O)N2CCC(C(C2)O)(F)F

計算された属性

  • せいみつぶんしりょう: 271.10199966g/mol
  • どういたいしつりょう: 271.10199966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 49.8Ų

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A129000020-1g
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2 97%
1g
$1,769.25 2022-04-03
eNovation Chemicals LLC
Y1292345-500mg
1-Cbz-4,4-difluoro-3-hydroxy-piperidine
1334417-91-2 95%
500mg
$1095 2024-07-28
TRC
B536178-10mg
Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2
10mg
$ 110.00 2023-04-18
TRC
B536178-25mg
Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2
25mg
$ 230.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B941818-250mg
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2 97%
250mg
¥3,374.10 2022-09-02
eNovation Chemicals LLC
D773372-250mg
benzyl4,4-difluoro-3-hydroxypiperidine-1-carboxylate-B28614
1334417-91-2 95%
250mg
$525 2024-06-06
Chemenu
CM363336-1g
benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2 95%+
1g
$2627 2023-02-02
abcr
AB488938-250 mg
Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate; .
1334417-91-2
250mg
€1111.80 2023-06-15
eNovation Chemicals LLC
Y1292345-5g
1-Cbz-4,4-difluoro-3-hydroxy-piperidine
1334417-91-2 95%
5g
$7525 2024-07-28
Enamine
EN300-7061988-0.05g
benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
1334417-91-2
0.05g
$1393.0 2023-05-24

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate 関連文献

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylateに関する追加情報

Comprehensive Analysis of Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1334417-91-2)

Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1334417-91-2) is a fluorinated piperidine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoro and hydroxyl functional groups, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing bioactive molecules, particularly in the development of CNS-targeting therapeutics and enzyme inhibitors.

The structural features of Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate make it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms enhances metabolic stability and bioavailability, addressing a key challenge in modern drug design. Recent studies highlight its utility in peptide mimetics and protease-resistant compounds, aligning with the growing demand for long-acting pharmaceuticals. Its benzyl carboxylate moiety further allows for selective deprotection, enabling precise structural modifications.

In the context of green chemistry, this compound has been investigated for its compatibility with sustainable synthesis methods. Industry trends show rising interest in fluorine-containing scaffolds due to their ability to improve drug efficacy while reducing environmental impact. The 3-hydroxypiperidine core also contributes to chiral synthesis, a critical area for asymmetric catalysis and stereoselective reactions.

From a commercial perspective, Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1334417-91-2) is supplied with high purity (>98%) by specialty chemical manufacturers. Analytical techniques like HPLC, NMR, and LC-MS ensure quality control, meeting the stringent requirements of GMP-compliant production. Storage recommendations typically emphasize protection from moisture at controlled temperatures (2-8°C), reflecting its stability profile.

Emerging applications include its use in PET radiopharmaceuticals, where the difluorinated structure aids in tracer development for neurological imaging. This aligns with the booming diagnostic imaging market, projected to grow at 6.8% CAGR through 2030. Additionally, its potential in crop protection agents is being explored, leveraging fluorine's ability to enhance pesticide selectivity.

Regulatory aspects confirm that Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate is not classified under restricted categories, facilitating global trade. Safety data sheets recommend standard laboratory precautions, including PPE and fume hood usage during handling. The compound's logP value (predicted ~1.2) suggests favorable membrane permeability, a hot topic in ADME optimization studies.

Recent patent analyses reveal increasing filings incorporating this scaffold, particularly for kinase modulators and GPCR ligands. Its hydrogen bond donor/acceptor profile makes it attractive for molecular docking studies, a technique gaining traction with AI-driven drug discovery platforms. Computational models suggest potential activity against neuroinflammatory targets, though experimental validation is ongoing.

The synthesis typically involves multistep organic reactions starting from commercially available piperidine precursors. Key steps include selective fluorination and hydroxyl protection, with yields optimized through microwave-assisted or flow chemistry approaches. These methodologies address the pharmaceutical industry's push toward process intensification and waste reduction.

Market intelligence indicates growing procurement by contract research organizations (CROs) and academic institutions, particularly for fragment-based drug design projects. Pricing trends reflect the compound's specialty chemical status, with bulk discounts available for GMP-grade quantities. Alternative names like 1-N-CBz-4,4-difluoro-3-hydroxypiperidine are sometimes used in literature searches.

Future research directions may explore its bioconjugation potential for antibody-drug conjugates (ADCs) or PROTACs, given the reactive handles present. The compound's structural rigidity also makes it interesting for crystal engineering studies, an area gaining momentum in materials science. As regulatory agencies emphasize fluorine-containing drug safety assessments, robust toxicology data on such intermediates becomes increasingly valuable.

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(CAS:1334417-91-2)Benzyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
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清らかである:99%/99%/99%
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